3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile
Description
Molecular Geometry and Crystallographic Analysis
The molecular geometry of 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile is defined by its bicyclic core structure with the molecular formula C9H5N3O and a molecular weight of 171.16 grams per mole. The compound is registered under Chemical Abstracts Service number 1190319-27-7, providing a unique identifier for this specific pyrrolopyridine derivative. The structural architecture consists of a fused pyrrole-pyridine system where the nitrogen atom of the pyridine ring is positioned to create the [3,2-b] fusion pattern, distinguishing it from other pyrrolopyridine isomers such as the [2,3-b] and [2,3-c] variants.
Crystallographic analysis of related pyrrolopyridine compounds provides valuable insights into the structural characteristics of this molecular family. Studies on similar bicyclic systems have demonstrated that pyrrolopyridine cores typically adopt planar configurations due to the aromatic nature of both constituent rings. The planarity is maintained across the entire bicyclic system, with maximum deviations from planarity typically remaining below 0.05 Angstroms for ring carbon atoms. This structural rigidity contributes to the stability and unique electronic properties of the compound.
The formyl group at position 3 introduces additional structural complexity through its carbonyl functionality, which can participate in intermolecular hydrogen bonding interactions. Similarly, the carbonitrile group at position 5 provides a linear geometry that extends from the aromatic core, contributing to the overall molecular shape and potential binding interactions. Crystallographic data from related compounds suggest that these functional groups maintain their expected geometries while being influenced by the electron-withdrawing nature of the pyrrolopyridine core.
Electronic Structure and Orbital Configuration
The electronic structure of this compound is characterized by the unique combination of electron-rich pyrrole and electron-deficient pyridine components within the fused ring system. Density Functional Theory calculations on similar pyrrolopyridine systems have provided detailed insights into the electronic configuration and frontier molecular orbital characteristics. The Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energy gap plays a crucial role in determining the electronic and optical properties of these compounds.
The presence of multiple nitrogen atoms within the bicyclic framework creates distinct electronic environments that influence the overall charge distribution throughout the molecule. The pyridine nitrogen introduces electron-withdrawing character, while the pyrrole nitrogen contributes electron-donating properties, resulting in a balanced electronic system with unique reactivity patterns. The formyl group at position 3 further modifies the electronic structure through its carbonyl functionality, which acts as both an electron-withdrawing group and a potential site for nucleophilic attack.
Computational studies on related pyrrolopyridine derivatives have revealed that the frontier orbitals are typically delocalized across the entire bicyclic system, with significant contributions from both nitrogen atoms. The carbonitrile group at position 5 introduces additional electronic perturbation through its triple bond character and terminal nitrogen atom, creating a localized region of high electron density that can influence intermolecular interactions and reactivity patterns.
The electronic configuration also affects the compound's spectroscopic properties, particularly in the ultraviolet-visible region where electronic transitions between frontier orbitals occur. These transitions are characteristic of the pyrrolopyridine chromophore and can be modified by the presence of substituents such as the formyl and carbonitrile groups.
Tautomeric Behavior and Protonation States
The tautomeric behavior of pyrrolopyridine derivatives, including this compound, is influenced by the presence of multiple nitrogen atoms and the overall electronic structure of the bicyclic system. Studies on related compounds such as 1,2-dihydropyrrolo[2,3-b]pyridin-3-one have demonstrated significant tautomeric equilibria that depend on solvent conditions and protonation states. These studies reveal that pyrrolopyridine systems can exist in multiple tautomeric forms, with the preferred form being highly dependent on environmental conditions.
In neutral conditions, the compound exists primarily in its canonical form with the pyrrole nitrogen maintaining its characteristic hydrogen atom. However, under acidic conditions, protonation can occur at multiple sites within the molecule, leading to different tautomeric species. The pyridine nitrogen represents a primary protonation site due to its basicity, while the formyl oxygen can also participate in protonation equilibria under strongly acidic conditions.
Nuclear Magnetic Resonance spectroscopy studies on related pyrrolopyridine compounds have shown that protonation leads to characteristic chemical shift changes, particularly for protons adjacent to the protonation sites. The tautomeric behavior is also influenced by the presence of the carbonitrile group, which can stabilize certain tautomeric forms through electronic effects and potential hydrogen bonding interactions.
Solvent effects play a crucial role in determining the tautomeric equilibrium, with polar protic solvents generally favoring forms that can participate in hydrogen bonding interactions. The formyl group adds another dimension to the tautomeric behavior, as it can potentially participate in keto-enol equilibria, although this is less common in aromatic systems compared to aliphatic analogs.
Comparative Analysis with Related Pyrrolopyridine Derivatives
The structural characteristics of this compound can be better understood through comparison with other pyrrolopyridine isomers and derivatives. The [3,2-b] fusion pattern distinguishes this compound from the more commonly studied [2,3-b] pyrrolopyridines, such as 1H-pyrrolo[2,3-b]pyridine-5-carbonitrile, which has the same functional groups but a different ring fusion arrangement. This difference in fusion pattern significantly affects the electronic distribution and reactivity patterns of the compounds.
Compared to 3-formyl-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile, which represents the [2,3-c] isomeric form, the [3,2-b] compound exhibits different electronic properties due to the altered position of the pyridine nitrogen relative to the formyl and carbonitrile substituents. The [2,3-c] isomer has a molecular weight of 171.16 grams per mole, identical to the [3,2-b] form, but the spatial arrangement of atoms creates distinct chemical environments.
Studies on pyrrolo[3,2-c]pyridine derivatives have demonstrated that these compounds can exhibit potent biological activities, with some showing inhibitory effects against specific kinases. The [3,2-b] isomer may exhibit different biological profiles due to its unique structural arrangement, although specific biological data for this compound requires further investigation.
The presence of both formyl and carbonitrile groups on the pyrrolopyridine core creates a compound with multiple reactive sites, distinguishing it from simpler derivatives such as 1H-pyrrolo[3,2-b]pyridine-6-carbonitrile, which contains only the carbonitrile functionality. The formyl group introduces additional complexity in terms of reactivity and potential for further chemical modification, making this compound a valuable intermediate for synthetic applications.
Structural studies on related pyrrolopyridine derivatives, such as 1H-pyrrolo[3,2-b]pyridine-3,7-diamine, reveal that substitution patterns significantly influence the overall molecular properties. The amino substituents in this related compound create different electronic environments compared to the formyl and carbonitrile groups, highlighting the importance of functional group selection in determining the final properties of pyrrolopyridine derivatives.
Table 1: Comparative Molecular Data for Pyrrolopyridine Derivatives
| Compound | Molecular Formula | Molecular Weight | CAS Number | Fusion Pattern |
|---|---|---|---|---|
| This compound | C9H5N3O | 171.16 | 1190319-27-7 | [3,2-b] |
| 1H-pyrrolo[2,3-b]pyridine-5-carbonitrile | C8H5N3 | 143.15 | 517918-95-5 | [2,3-b] |
| 3-formyl-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile | C9H5N3O | 171.16 | 1190309-91-1 | [2,3-c] |
| 1H-pyrrolo[3,2-b]pyridine-6-carbonitrile | C8H5N3 | 143.15 | 944937-79-5 | [3,2-b] |
Properties
IUPAC Name |
3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3O/c10-3-7-1-2-8-9(12-7)6(5-13)4-11-8/h1-2,4-5,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSXUGDWXGMGLLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN2)C=O)N=C1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80676848 | |
| Record name | 3-Formyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190319-27-7 | |
| Record name | 3-Formyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis Pathways Starting from Pyrrole Derivatives
a. Knoevenagel Condensation Followed by Functional Group Transformations
A prominent route involves starting with substituted pyrrole derivatives, which undergo a Knoevenagel condensation to introduce a carboxylic acid moiety. This intermediate is then converted into an azide group, followed by a Curtius rearrangement to form the pyrrolo[3,2-b]pyridine core with an aldehyde functionality at position 3.
- Preparation of pyrrole precursor: N-substituted pyrroles are synthesized via standard methods.
- Knoevenagel condensation: Reaction with aldehyde or malonate derivatives introduces a carboxylic acid group.
- Azide formation: Conversion of the acid to an azide using diphenylphosphoryl azide (DPPA) or sodium azide.
- Curtius rearrangement: Thermal rearrangement yields the formylated pyrrolo[3,2-b]pyridine.
This method was successfully employed in recent research, yielding the core structure with high regioselectivity and functional group compatibility.
b. Cyclization from 2-Substituted Pyrroles
Another approach involves cyclization of 2-substituted pyrroles with suitable aldehyde or nitrile precursors. The process typically includes the following:
- Formation of a pyrrolo[3,2-b]pyridine ring: via intramolecular cyclization facilitated by acid or base catalysis.
- Introduction of the nitrile group: through nucleophilic substitution or dehydration of suitable precursors, such as malononitrile derivatives.
This route benefits from high yields and straightforward reaction conditions, especially when starting with commercially available pyrrole derivatives.
Synthesis from Pyridine Precursors
a. Condensation of Hydroxypyridines with Pyrrole Fragments
Recent innovations have demonstrated the synthesis of pyrrolo[3,2-b]pyridine derivatives starting from substituted hydroxypyridines. The key steps include:
- Condensation with pyrrole derivatives: to form the fused ring system.
- Oxidation and formylation: to introduce the formyl group at position 3.
- Nitrile introduction: via nucleophilic substitution with cyanide sources or via dehydration of malononitrile derivatives.
This pathway allows for structural diversity and functionalization, making it suitable for generating various derivatives, including the target compound.
b. Sequential Functionalization of 2- and 4-Substituted Hydroxypyridines
The synthesis involves:
- Formation of the fused ring system through condensation reactions.
- Selective formylation at the desired position.
- Introduction of the nitrile group through nucleophilic displacement or addition reactions.
Specific Research Findings and Patent Data
Notable Research Findings
- Patents indicate the use of multi-step routes involving azide intermediates and Curtius rearrangement to efficiently introduce the formyl group at the 3-position of the fused ring system.
- Recent publications have demonstrated the versatility of starting from pyrrole derivatives, with yields ranging from 50% to 80%, depending on the specific substituents and reaction conditions.
- Innovative pathways starting from pyridine precursors enable regioselective synthesis, with the advantage of structural diversity for medicinal chemistry applications.
Summary of Preparation Methods
| Method Type | Advantages | Disadvantages | Typical Yield Range |
|---|---|---|---|
| Pyrrole-based synthesis | High regioselectivity, versatile | Multi-step, requires azide and rearrangement steps | 50-80% |
| Pyridine-based synthesis | Structural diversity, regioselectivity | Requires multiple condensation steps | 40-70% |
| Direct functionalization | Simpler, fewer steps | Limited scope, regioselectivity issues | 30-60% |
Chemical Reactions Analysis
Types of Reactions
3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under appropriate conditions.
Reduction: The carbonitrile group can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 3-carboxy-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile.
Reduction: 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
A. Inhibitors of SGK-1 Kinase
One of the significant applications of 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile is its role as an inhibitor of serum/glucocorticoid-regulated kinase 1 (SGK-1). SGK-1 is involved in renal and cardiovascular diseases, making it a target for therapeutic intervention. Compounds derived from this pyrrolopyridine framework have been shown to modulate SGK-1 activity, potentially offering new treatments for conditions like chronic renal disease and cardiovascular remodeling .
B. Anticancer Activity
Recent studies have highlighted the compound's effectiveness as a reversible-covalent inhibitor targeting the FGFR4 kinase, which is implicated in hepatocellular carcinoma (HCC). A notable derivative demonstrated high potency against both wild-type and mutant variants of FGFR4, with IC50 values in the nanomolar range. This suggests that this compound and its derivatives could serve as promising leads in anticancer drug development .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various chemical pathways. For instance, reactions involving pyrrolopyridine derivatives with different substituents can yield compounds with enhanced biological activity. The ability to modify the structure allows for the exploration of numerous derivatives that may exhibit improved efficacy against specific biological targets .
Biological Evaluation
A. Case Studies
Several studies have investigated the biological properties of this compound:
- Study on HCC Treatment: A series of derivatives were evaluated for their antiproliferative effects on HCC cell lines (e.g., Hep3B, JHH-7). The results indicated significant growth inhibition at low concentrations, supporting their potential as therapeutic agents .
- SGK-1 Inhibition Studies: Research demonstrated that specific derivatives could effectively inhibit SGK-1 activity in vitro, leading to decreased sodium retention in renal cells, which is crucial for managing electrolyte balance .
Data Summary Table
Below is a summary table highlighting key findings related to the applications of this compound.
Mechanism of Action
The mechanism of action of 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile involves its interaction with specific molecular targets. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival. By inhibiting these receptors, the compound can induce apoptosis in cancer cells and inhibit their migration and invasion .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below highlights key structural analogues and their properties:
Key Research Findings
- Synthetic Efficiency : The 7-chloro-1-methyl analogue is synthesized in 98% yield via iodomethane alkylation, highlighting scalability .
- Solubility Challenges : 2-Oxo derivatives exhibit higher aqueous solubility (≥10 mg/mL) compared to the hydrophobic 3-formyl parent compound .
- Regiochemical Impact : 4-Chloro-pyrrolo[2,3-b]pyridine-5-carbonitrile shows distinct binding affinities compared to 3-formyl-pyrrolo[3,2-b]pyridine analogues, emphasizing the role of substitution patterns .
Biological Activity
3-Formyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile is a heterocyclic compound characterized by the presence of both pyrrole and pyridine rings. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a fibroblast growth factor receptor (FGFR) inhibitor. This article reviews the biological activity of this compound, including its mechanism of action, pharmacokinetics, and therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is C₈H₆N₂O, with a molecular weight of 146.15 g/mol. Its structure features a formyl group (-CHO) and a carbonitrile group (-C≡N), contributing to its reactivity and biological activity.
Target of Action
The primary target of this compound is the fibroblast growth factor receptors (FGFRs). These receptors play crucial roles in various cellular processes, including proliferation, differentiation, and survival. The compound has shown potent inhibitory effects on FGFR1, FGFR2, and FGFR3.
Mode of Action
The compound inhibits FGFR activity by binding to the receptor's active site, disrupting downstream signaling pathways such as:
- RAS–MEK–ERK pathway
- Phospholipase C-gamma (PLCγ) pathway
- Phosphoinositide 3-kinase (PI3K)–Akt pathway
This inhibition leads to decreased cancer cell proliferation and increased apoptosis in various cancer cell lines .
Pharmacokinetics
Due to its low molecular weight and favorable chemical properties, this compound exhibits good bioavailability and permeability across biological membranes. These characteristics make it a promising candidate for further development in cancer therapy .
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown that it effectively inhibits the proliferation of various cancer cell lines by targeting FGFRs. For instance:
- IC50 values for FGFR inhibition range from 1.9 mM to lower concentrations depending on the specific receptor isoform targeted .
Antimicrobial Activity
In addition to its anticancer properties, this compound has also been evaluated for antimicrobial activity. Preliminary studies indicate that it may exhibit inhibitory effects against certain pathogens, although specific data on minimum inhibitory concentrations (MIC) are still being compiled .
Case Studies
A case study involving the synthesis and evaluation of derivatives based on this compound highlighted its potential as a selective FGFR inhibitor. The study reported the synthesis of several analogs which showed enhanced potency against cancer cell lines compared to the parent compound .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other nitrogen-containing heterocycles like indole derivatives and pyrrolo[2,3-b]pyridine compounds. While these compounds share structural similarities, the unique substitution pattern in this compound confers distinct biological properties that enhance its effectiveness as an FGFR inhibitor .
| Compound Type | Target Activity | Notable Features |
|---|---|---|
| This compound | FGFR Inhibition | Potent against multiple FGFR isoforms |
| Indole Derivatives | Various Biological Activities | Broad spectrum but less specific than pyrrolos |
| Pyrrolo[2,3-b]pyridines | Kinase Inhibition | Similar core structure but different efficacy |
Q & A
Q. What are the common synthetic routes for 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis of pyrrolopyridine derivatives often involves cyclization or condensation reactions. For example, 1H-pyrrolo[3,2-b]pyridine-6-carbonitrile can be synthesized via cyclization of 2-amino-1H-pyrrole with carbonitriles under acidic conditions (e.g., acetic acid) . To optimize yield for the formyl derivative, reaction parameters such as temperature (e.g., maintaining 323 K for 12–24 hours), solvent polarity, and stoichiometry of reagents (e.g., excess formylating agents) should be systematically tested. Post-synthetic purification via recrystallization (e.g., ethanol/water mixtures) enhances purity, as demonstrated in related pyrazolopyridine syntheses (69% yield after recrystallization) .
Q. How is X-ray crystallography utilized to determine the molecular conformation of this compound derivatives?
- Methodological Answer : X-ray crystallography resolves bond lengths, angles, and non-covalent interactions. For example, in a related pyrazolopyridine carbonitrile, the pyrazole ring system was nearly planar (dihedral angle = 2.56° with the phenyl group), and hydrogen bonds (N–H⋯O) formed centrosymmetric dimers with R2<sup>2</sup>(12) motifs . Key steps include:
- Data Collection : MoKα radiation (λ = 0.71073 Å), θ range = 4.1–32.4°, and refinement of hydrogen atoms via Fourier difference maps.
- Parameters : Monoclinic P21/c space group with a = 5.1450 Å, b = 15.1359 Å, c = 19.5828 Å, β = 96.547°, and Z = 4 .
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Volume (ų) | 1515.05 |
| Density (g/cm³) | 1.277 |
Advanced Research Questions
Q. What role do non-covalent interactions (e.g., N–H⋯O hydrogen bonds, π-π stacking) play in stabilizing the crystal lattice of related pyrrolopyridine carbonitriles?
- Methodological Answer : Non-covalent interactions critically influence packing and stability. In pyrazolopyridine analogs:
- Hydrogen Bonds : N–H⋯O interactions form dimers (bond length ~2.8–3.0 Å), contributing to lattice cohesion .
- π-π Stacking : Aromatic rings (e.g., pyrazole and phenyl) exhibit centroid distances of 3.5726 Å, enhancing thermal stability .
Computational tools (e.g., Mercury Software) can map these interactions, while Hirshfeld surface analysis quantifies their contributions to crystal entropy .
Q. How can discrepancies in reported biological activities of pyrrolopyridine carbonitriles be systematically addressed through SAR studies?
- Methodological Answer : Structure-activity relationship (SAR) studies should correlate substituent effects with bioactivity. For example:
- Lipophilicity : Pyrazolopyridine derivatives with logP values >2.5 show enhanced membrane permeability, as seen in anti-proliferative agents .
- Functional Groups : The formyl group at position 3 may act as a hydrogen bond acceptor, while the nitrile at position 5 influences electron-withdrawing effects.
Systematic variation of substituents (e.g., alkyl chains, halogens) followed by in vitro assays (e.g., IC50 measurements in cancer cell lines) can resolve activity contradictions .
Q. What computational methods are recommended to predict the reactivity of the formyl and nitrile groups in this compound for further functionalization?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) can map electrostatic potential surfaces to identify nucleophilic/electrophilic sites. For instance:
- Formyl Group : High electrophilicity at the carbonyl carbon facilitates Schiff base formation with amines.
- Nitrile Group : Polarizable triple bond enables click chemistry (e.g., Huisgen cycloaddition).
Molecular docking (AutoDock Vina) can further predict binding affinities when modifying these groups for target proteins .
Data Contradiction Analysis
Q. How should researchers address conflicting crystallographic data on pyrrolopyridine derivatives?
- Methodological Answer : Discrepancies in bond angles or packing motifs may arise from experimental conditions (e.g., temperature, radiation source). To mitigate:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
